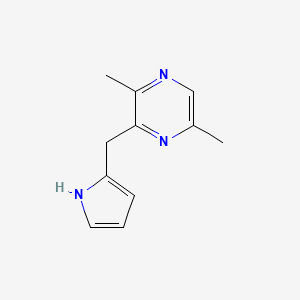
Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl: is a heterocyclic aromatic organic compound. It is a derivative of pyrazine, which is known for its symmetrical structure and aromatic properties. This compound is characterized by the presence of a pyrrylmethyl group and two methyl groups attached to the pyrazine ring, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
科学的研究の応用
Chemistry: In chemistry, Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biology, this compound is studied for its potential biological activities. It may interact with biological molecules and pathways, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable for applications in materials science and chemical engineering.
作用機序
The mechanism of action of Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Pyrazine: The parent compound, known for its symmetrical structure and aromatic properties.
Pyridine: An analog with only one nitrogen atom in the ring.
Pyridazine: An analog with the second nitrogen atom in position 2.
Pyrimidine: An analog with the second nitrogen atom in position 3.
Uniqueness: Pyrazine, 2-(2-pyrrylmethyl)-3,6-dimethyl is unique due to the presence of the pyrrylmethyl group and two methyl groups, which confer distinct chemical and physical properties. These modifications make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
2,5-dimethyl-3-(1H-pyrrol-2-ylmethyl)pyrazine |
InChI |
InChI=1S/C11H13N3/c1-8-7-13-9(2)11(14-8)6-10-4-3-5-12-10/h3-5,7,12H,6H2,1-2H3 |
InChIキー |
GLPZVZHBMYAUNA-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)CC2=CC=CN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


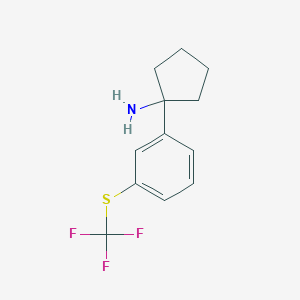

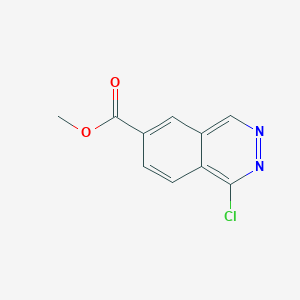
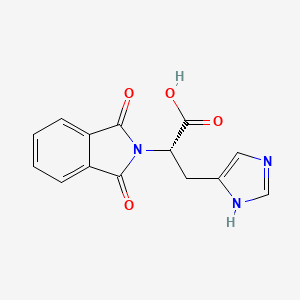
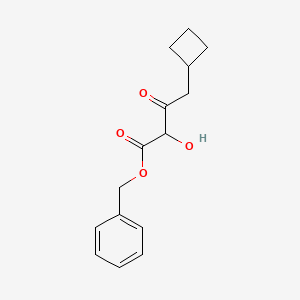
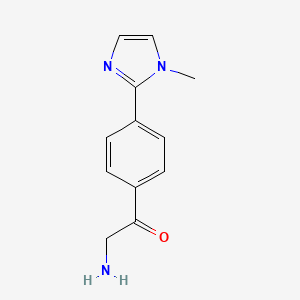
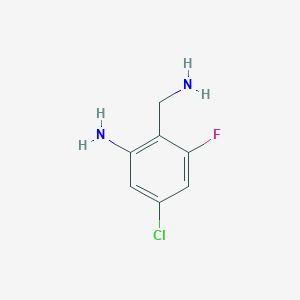
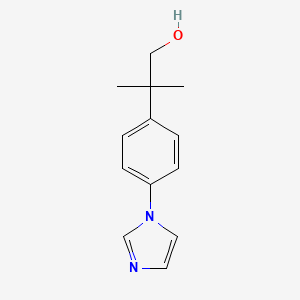
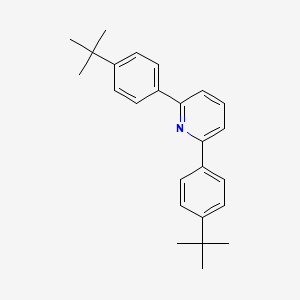
![rel-6-(2-((4aR,8aR)-4a-Hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13115071.png)

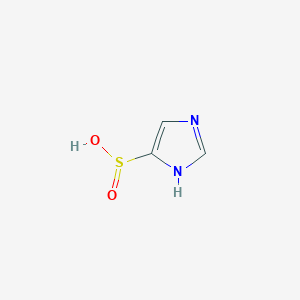
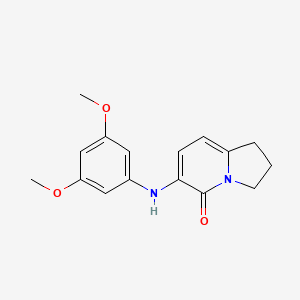
![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)
